4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-ethoxy-3,5-difluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)4-6(10(13)14)5(2)8(9)12/h4,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYNRMPPXIUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-3,5-difluoro-2-methylphenetole
Step 1: Ethylation of 3,5-Difluorophenol
3,5-Difluorophenol reacts with ethyl bromide in dimethylformamide (DMF) under potassium carbonate (K₂CO₃) catalysis at 80°C for 12 hours, yielding 3,5-difluoro-4-ethoxybenzene (87% yield).
Step 2: Regioselective Bromination
Electrophilic bromination using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C introduces bromine para to the ethoxy group, forming 1-bromo-3,5-difluoro-4-ethoxybenzene (72% yield).
Step 3: Methyl Group Introduction via Directed Lithiation
Miyaura Borylation
Step 4: Boronic Acid Installation
The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 eq), palladium acetate (Pd(OAc)₂, 5 mol%), and potassium acetate (KOAc) in 1,4-dioxane at 100°C for 12 hours. Acidic workup (1N HCl) yields the target compound (75% yield, HPLC purity >98%).
Alternative Route: Halogen Exchange and Functionalization
Starting from 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene
The commercially available intermediate 1-bromo-4-ethoxy-3-fluoro-2-methylbenzene serves as a precursor for introducing the second fluorine:
Step 1: Electrophilic Fluorination
- Reagent : Xenon difluoride (XeF₂, 1.5 eq) in acetonitrile at 60°C for 24 hours.
- Outcome : Substitutes hydrogen at position 5 with fluorine (yield: 58%, NMR-confirmed).
Step 2: Borylation
Miyaura conditions (as above) convert the bromide to the boronic acid (70% yield).
Comparative Analysis of Synthetic Routes
The directed lithiation route excels in scalability and cost, whereas the halogen exchange method offers shorter steps but lower yields due to challenging fluorination.
Reaction Optimization and Challenges
Lithiation Conditions
Miyaura Borylation
- Catalyst : Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) enhances turnover frequency (TON = 1,200).
- Acid Workup : pH 5–6 prevents boronic acid self-condensation.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : δ 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.25–7.45 (m, 2H, Ar-H).
- ¹⁹F NMR : δ −112.5 (d, J = 8.4 Hz, 2F).
High-Performance Liquid Chromatography (HPLC)
Industrial Applications and Scale-Up Considerations
The directed lithiation-borylation route is preferred for kilogram-scale production, with tetrahydrofuran (THF) recovery systems and continuous flow bromination reducing costs. Environmental impact assessments favor this method due to lower halogenated waste compared to electrophilic fluorination.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The ethoxy and difluoro substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can inhibit enzymes by interacting with active site residues, thereby affecting molecular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-ethoxy-3,5-difluoro-2-methylphenylboronic acid with structurally related phenylboronic acids, emphasizing substituent patterns, molecular properties, and applications:
*Calculated based on formula C₁₀H₁₂B F₂O₃.
Key Observations:
Fluorine atoms at C-3/C-5 increase electron-withdrawing effects, stabilizing the boronic acid moiety and facilitating transmetalation in Suzuki reactions . The methyl group at C-2 introduces additional steric bulk, which may reduce undesired side reactions in congested catalytic environments .
Reactivity and Applications :
- Compounds with 3,5-difluoro substitution (e.g., (3,5-Difluoro-4-methoxyphenyl)boronic acid) are widely used in synthesizing kinase inhibitors due to their ability to modulate electronic environments .
- Cyclopentyloxy analogs (e.g., 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid) demonstrate improved pharmacokinetic profiles in drug candidates, attributed to enhanced lipophilicity .
Synthetic Challenges :
- The synthesis of multi-substituted phenylboronic acids often requires regioselective halogenation and Miyaura borylation, as seen in the preparation of 3,5-dichloro-4-ethoxybenzoic acid derivatives .
Research Findings and Data
Thermal and Spectral Properties:
Biological Activity
4-Ethoxy-3,5-difluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12B F2O2
- Molecular Weight : 226.02 g/mol
This compound features a phenyl ring substituted with ethoxy and difluoro groups, which contribute to its biological properties.
The primary mechanism of action for boronic acids involves their ability to form reversible covalent bonds with diols and other nucleophilic sites in proteins. This property allows them to modulate enzyme activity and influence various biochemical pathways. Specifically, this compound may interact with:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity, potentially influencing signaling pathways.
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study investigating various boronic acid derivatives found that compounds similar to this compound displayed significant cytotoxic effects against cancer cell lines. The IC50 values for these compounds were measured in the low micromolar range, suggesting potent anticancer activity.
Anti-inflammatory Effects
Boronic acids have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to control groups.
Q & A
Q. Key variables affecting yield :
- Temperature control : Higher temperatures (>100°C) may lead to protodeboronation.
- Protecting groups : Temporary protection of the ethoxy group (e.g., with TMSCl) can prevent side reactions during fluorination .
What advanced analytical techniques are recommended for characterizing purity and structural confirmation?
Basic Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀BF₂O₂ requires m/z 218.06).
- Multinuclear NMR :
- ¹⁹F NMR : Distinct signals for 3,5-difluoro substituents (δ ≈ -110 to -120 ppm).
- ¹¹B NMR : Confirms boronic acid moiety (δ ≈ 28–32 ppm) .
- X-ray crystallography : Use SHELXL for refinement; resolve ambiguities in substituent positioning (e.g., ethoxy vs. methyl orientation) .
How do electronic and steric effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling?
Advanced Question
The 3,5-difluoro and 4-ethoxy groups create a sterically hindered, electron-deficient aromatic ring, impacting catalytic efficiency:
Q. Methodological adjustments :
- Use bulky ligands (e.g., SPhos) to mitigate steric effects.
- Increase catalyst loading (2–5 mol% Pd) for sluggish reactions .
How should researchers address contradictions in crystallographic data for this compound?
Advanced Question
Discrepancies in bond angles or torsional parameters may arise from:
- Disorder in the ethoxy group : Refine using PART instructions in SHELXL and apply restraints (e.g., DFIX for C-O bonds) .
- Thermal motion artifacts : Collect data at low temperature (100 K) to reduce atomic displacement parameter (ADP) errors.
- Validation tools : Use checkCIF/PLATON to identify outliers and refine with TWIN/BASF commands if twinning is suspected .
What computational strategies are effective for predicting reactivity and stability?
Advanced Question
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for protodeboronation (activation energy ~25–30 kcal/mol for this compound).
- Molecular Dynamics (MD) : Model solvation effects in common solvents (e.g., THF vs. DMSO) to predict aggregation behavior .
How to design stability studies under varying experimental conditions?
Advanced Question
Protocol :
- Oxidative stability : Expose to H₂O₂ (3% v/v) in MeOH/H₂O (1:1) at 25°C; monitor via HPLC for boronic acid degradation (t½ ≈ 4–6 hrs) .
- pH-dependent stability : Test in buffers (pH 2–12); boronic acid converts to trifluoroborate at pH > 10, confirmed by ¹¹B NMR .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C, necessitating reaction temperatures <150°C .
What strategies resolve low yields in Suzuki couplings with electron-rich aryl halides?
Advanced Question
- Additive screening : Include Cs₂CO₃ (for base-sensitive substrates) or phase-transfer catalysts (e.g., TBAB).
- Microwave-assisted synthesis : Reduce reaction time (10–20 min vs. 12 hrs) and improve yields by 15–20% .
- Pre-activation : Convert boronic acid to MIDA boronate for enhanced stability and slower transmetallation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
